2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy-
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Overview
Description
2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy- is a chemical compound with the molecular formula C17H18O5 and a molecular weight of 302.32 g/mol . This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features three methoxy groups and two hydroxyl groups on its phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy- typically involves the cyclization of stilbene derivatives under UV irradiation . The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the cyclization process . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives with different substitution patterns.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenanthrene backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.
Major Products Formed
Scientific Research Applications
2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the regulation of cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenanthrene derivatives such as:
- 2,7-Dihydroxy-3,4,8-trimethoxyphenanthrene
- 2,7-Dihydroxy-3,6-dimethoxyphenanthrene
- 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol
Uniqueness
2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its combination of methoxy and hydroxyl groups on the phenanthrene backbone makes it a valuable compound for various scientific applications.
Properties
CAS No. |
39499-93-9 |
---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
3,4,6-trimethoxy-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C17H18O5/c1-20-14-8-11-9(6-12(14)18)4-5-10-7-13(19)16(21-2)17(22-3)15(10)11/h6-8,18-19H,4-5H2,1-3H3 |
InChI Key |
RTVAFWMIPOUAKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC3=CC(=C(C(=C3C2=C1)OC)OC)O)O |
Origin of Product |
United States |
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